Dodecyl methacrylate
Overview
Description
Dodecyl methacrylate is a liquid. Floats on water. (USCG, 1999)
Mechanism of Action
Target of Action
Dodecyl methacrylate (DDMA) is primarily used as a monomer in the production of polymers . Its primary targets are the polymer chains where it acts as a building block. It contributes to the properties of the resulting polymer, such as its hydrophobicity, flexibility, and thermal stability .
Mode of Action
DDMA interacts with its targets through a process known as free radical polymerization . In this process, a free radical initiator, such as azobisisobutyronitrile (AIBN), is used to start the polymerization reaction . The free radical initiates the reaction by attacking the double bond in the DDMA molecule, causing it to open and form a new free radical that can react with other monomers . This leads to the formation of long polymer chains.
Biochemical Pathways
The polymerization of DDMA can be controlled to produce polymers with desired properties. For example, copolymerization of DDMA with other monomers like vinyl acetate can result in polymers with enhanced properties such as improved viscosity and pour point depression for lubricating oils .
Pharmacokinetics
It’s important to note that due to its hydrophobic nature, ddma is likely to have low bioavailability .
Result of Action
The polymerization of DDMA results in the formation of polymers with specific properties. For instance, when used as a viscosity modifier and pour point depressant for lubricating oil, the resulting polymers can enhance the performance of the lubricant . In another application, DDMA has been used to create superhydrophobic coatings on fabrics .
Action Environment
The action of DDMA is influenced by environmental factors such as temperature and the presence of a suitable initiator . For instance, the rate of polymerization can be increased by raising the temperature or using a more effective initiator . Additionally, the presence of other monomers can influence the properties of the resulting polymer .
Biochemical Analysis
Biochemical Properties
Dodecyl Methacrylate is involved in radical copolymerizations with amine-containing monomers . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers
Cellular Effects
It is fully metabolized to methacrylic acid during the passage (first-pass effect) .
Molecular Mechanism
This compound is an acrylate ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Temporal Effects in Laboratory Settings
In laboratory settings, the radical copolymerizations of this compound with amine-containing monomers in toluene at 70 °C were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Metabolic Pathways
This compound is fully metabolized to methacrylic acid during the passage (first-pass effect)
Properties
IUPAC Name |
dodecyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h2,4-14H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSCBRSQMRDRCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25719-52-2 | |
Record name | Poly(lauryl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25719-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4027103 | |
Record name | Dodecyl 2-methylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [CAMEO] Clear colorless liquid; [MSDSonline] | |
Record name | n-Dodecyl methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6005 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
142 °C @ 4 mm Hg | |
Record name | N-DODECYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
132 °C (Cleveland open cup), 126 °C (closed cup) | |
Record name | N-DODECYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insol in water | |
Record name | N-DODECYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.868 @ 20 °C, The commercial material is a mixture containing both lower and higher fatty derivatives; boiling range: 272-344 °C; bulk density: 0.868 g/ml | |
Record name | N-DODECYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00118 [mmHg], 0.0012 mm Hg @ 25 °C /Estimated/ | |
Record name | n-Dodecyl methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6005 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | N-DODECYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
142-90-5 | |
Record name | Lauryl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Dodecyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl methacrylate | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecyl 2-methylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAURYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6L83074BZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | N-DODECYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-20 °C, Molecular weight: 262; melting point: -22 °C; /Made from a mixture of higher alcohols, predominately C-12/ | |
Record name | N-DODECYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is dodecyl methacrylate synthesized?
A1: this compound can be synthesized via the esterification of methacrylic acid with 1-dodecanol. This reaction is typically catalyzed by heteropolyacids, such as phosphotungstic acid, to enhance yield and reduce reaction time. []
Q2: How does the molecular weight of PDMA relate to its drag-reducing properties in kerosene?
A3: Research has shown a strong correlation between the molecular weight of PDMA and its effectiveness as a drag-reducing agent in kerosene. PDMA with ultrahigh molecular weights (Mη > 10^7) exhibits significant drag reduction, making it a potential candidate for applications in oil pipelines. []
Q3: What is the significance of copolymerizing this compound with other monomers?
A4: Copolymerization allows for the fine-tuning of polymer properties. For instance, incorporating hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) into PDMA can create hydrogels with tunable swelling behavior and mechanical properties. []
Q4: How does the composition of HEMA-DMA copolymers affect their properties?
A5: The balance between hydrophobic DMA and hydrophilic HEMA units dictates the copolymer's swelling behavior and mechanical strength. Increasing the HEMA content enhances hydrophilicity and swelling in water but generally lowers tensile strength. Conversely, higher DMA content leads to a more hydrophobic and rigid material. []
Q5: How does the presence of this compound impact the termination kinetics in copolymerization with acrylates like methyl acrylate?
A6: Studies on the copolymerization of DMA with acrylates like methyl acrylate (MA) reveal that the long dodecyl side chains significantly influence the termination kinetics. The presence of DMA leads to a plateau region of relatively constant termination rate coefficients (kt) that extends to higher conversions compared to MA homopolymerization. This phenomenon is attributed to segmental diffusion control becoming more prominent with the bulky DMA units. [, ]
Q6: Can this compound be used to modify the surface properties of materials?
A7: Yes, DMA can be grafted onto various substrates to alter their surface properties. For example, grafting DMA onto hydroxylated polybutadiene through miniemulsion polymerization can create copolymers with improved tackiness. [] Additionally, DMA dispersion can be used to enhance the crystallinity and hydrophobicity of coir fibers, broadening their potential applications. []
Q7: How does the length of the alkyl side chain in methacrylates affect their polymerization behavior?
A8: The length of the alkyl side chain plays a crucial role in the polymerization kinetics of methacrylates. Generally, as the chain length increases, the rate of termination decreases. This is attributed to steric hindrance and reduced mobility of the growing polymer chains. For instance, this compound exhibits a lower termination rate compared to methyl methacrylate. [, , ]
Q8: How does the incorporation of this compound affect the thermal properties of copolymers?
A9: The presence of DMA in copolymers typically influences their glass transition temperature (Tg). Increasing the DMA content generally lowers the Tg, imparting flexibility. In terpolymers containing styrene, increasing the DMA content reduces both the Tg and the overall polymerization rate. [, ]
Q9: What are some potential applications of this compound-based materials?
A9: Due to its hydrophobic nature and ability to form polymers with controllable properties, DMA shows promise in various applications:
- Drag Reducers: Ultrahigh molecular weight PDMA can reduce drag in oil pipelines. []
- Surface Modifiers: DMA can be used to modify the surface properties of materials, enhancing hydrophobicity, crystallinity, and tackiness. [, ]
- Hydrogels: Copolymers of DMA with hydrophilic monomers like HEMA can be used to create hydrogels with tunable swelling and mechanical properties. []
- Phase Change Materials: PDMA can act as a solvent for paraffin waxes, enabling the development of thermally reversible light scattering films and potential applications in energy storage. []
- Biomaterials: While DMA is primarily hydrophobic, incorporating it into copolymers with biocompatible monomers like 2-methacryloyloxyethyl phosphorylcholine (MPC) allows for the creation of materials with tunable surface properties for biomedical applications. The formation of hydrophobic domains on such copolymer surfaces, influenced by the presence of DMA, plays a role in cell interactions. []
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